molecular formula C26H23N5O2 B14137023 4,4'-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1h-pyrazol-5-ol) CAS No. 313273-21-1

4,4'-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1h-pyrazol-5-ol)

Cat. No.: B14137023
CAS No.: 313273-21-1
M. Wt: 437.5 g/mol
InChI Key: MHPQWUVQRWENOZ-UHFFFAOYSA-N
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Description

4,4’-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with pyridine-4-carbaldehyde in the presence of a catalyst such as sodium acetate. The reaction is carried out at room temperature, and the product is obtained in high yield through simple filtration .

Industrial Production Methods

Industrial production methods for this compound may involve the use of more efficient and scalable processes. For example, the use of a magnetically separable nanocatalyst has been reported for the preparation of similar compounds. This method allows for solvent-free conditions and high yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
  • 3-methyl-1-phenyl-5-pyrazolone derivatives

Uniqueness

What sets 4,4’-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) apart is its unique structure, which includes a pyridine ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

313273-21-1

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-pyridin-4-ylmethyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C26H23N5O2/c1-17-22(25(32)30(28-17)20-9-5-3-6-10-20)24(19-13-15-27-16-14-19)23-18(2)29-31(26(23)33)21-11-7-4-8-12-21/h3-16,24,28-29H,1-2H3

InChI Key

MHPQWUVQRWENOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=NC=C3)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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